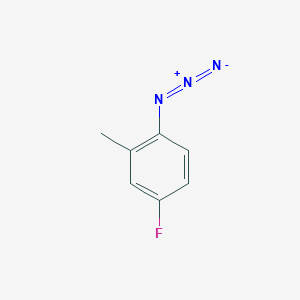

1-叠氮基-4-氟-2-甲苯

描述

1-Azido-4-fluoro-2-methylbenzene is a chemical compound with a formula of C7H6FN3 . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of azides, such as 1-Azido-4-fluoro-2-methylbenzene, often involves the use of cationic ring-opening polymerization . For instance, a novel hybrid oligomer containing fluoroalkyl and azido moieties was synthesized by cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .Molecular Structure Analysis

The molecular structure of 1-Azido-4-fluoro-2-methylbenzene can be analyzed using various techniques such as NMR spectroscopy . The compound has a molecular weight of 133.1506 .Chemical Reactions Analysis

The chemical reactions involving 1-Azido-4-fluoro-2-methylbenzene can be complex and varied. For example, the compound can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azido-4-fluoro-2-methylbenzene can be determined using various methods. For instance, the compound has a molar mass of 110.1314032 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity can also be determined .科学研究应用

合成和缓蚀

1-叠氮基-4-氟-2-甲苯参与合成各种 1,2,3-三唑衍生物,这些衍生物在抑制钢的酸性腐蚀方面显示出潜力。该应用在金属腐蚀可能成为重大问题的行业中尤为相关。合成涉及传统的点击化学方法,所得化合物表现出有效的缓蚀性能,通过电化学技术评估 (Negrón-Silva 等人,2013 年)。

聚合物表面活化和蛋白质配体固定化

在另一项研究中,1-叠氮基-4-氟-2-甲苯在聚合物表面活化以固定蛋白质配体中发挥了关键作用。该应用对于开发涉及 ELISA 等技术的生物反应器、生物传感器和诊断测试至关重要。该过程涉及该化合物的紫外线照射,将其叠氮基转化为反应性亚氮烯,然后与惰性聚合物表面结合。与直接吸附的酶相比,该方法已被证明可以提高固定化酶的效率 (Nahar 等人,2001 年)。

酸性缓蚀剂的开发

此外,1-叠氮基-4-氟-2-甲苯用于开发含有丁香酚环的新型 1,2,3-三唑衍生物,显示出有望成为铁的酸性缓蚀剂。这些化合物通过点击化学方法合成,并通过各种分析技术表征。它们的缓蚀潜力通过蒙特卡罗模拟结果得到证实 (Taia 等人,2021 年)。

叠氮化合铜配位聚合物中的磁性

该化合物在改性叠氮化合铜配位聚合物的磁性方面也很重要。这些改性在材料科学领域具有重要意义,特别是在铁磁有序和慢磁弛豫的研究中,这在大多数叠氮化合铜 (ii) 结构中很少见。此类研究对于增进我们对磁性材料的理解至关重要 (Liu 等人,2017 年)。

作用机制

The mechanism of action for 1-Azido-4-fluoro-2-methylbenzene involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is characterized by the stabilization of adjacent negative charge by electron-withdrawing groups .

生化分析

Biochemical Properties

1-Azido-4-fluoro-2-methylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. The azido group in 1-Azido-4-fluoro-2-methylbenzene is highly reactive and can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with other biomolecules, influencing various biochemical pathways.

Cellular Effects

1-Azido-4-fluoro-2-methylbenzene has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins and enzymes. For instance, the compound can inhibit or activate specific kinases, leading to alterations in phosphorylation states and downstream signaling events . Additionally, 1-Azido-4-fluoro-2-methylbenzene can impact gene expression by interacting with transcription factors or modifying epigenetic markers, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 1-Azido-4-fluoro-2-methylbenzene involves its interaction with biomolecules at the molecular level. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to exert its effects more efficiently.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Azido-4-fluoro-2-methylbenzene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that 1-Azido-4-fluoro-2-methylbenzene can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 1-Azido-4-fluoro-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, 1-Azido-4-fluoro-2-methylbenzene can induce toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity and adverse outcomes.

Metabolic Pathways

1-Azido-4-fluoro-2-methylbenzene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The compound can also interact with cofactors such as NADPH, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, 1-Azido-4-fluoro-2-methylbenzene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes.

Subcellular Localization

1-Azido-4-fluoro-2-methylbenzene exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization allows 1-Azido-4-fluoro-2-methylbenzene to interact with specific biomolecules and influence cellular processes at the subcellular level.

属性

IUPAC Name |

1-azido-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGBKCHJHBJIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)

![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)

![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)